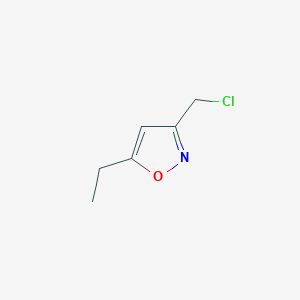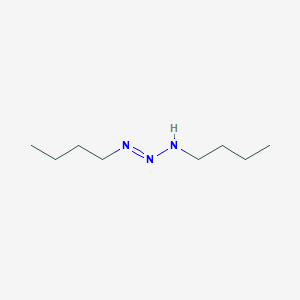
1,3-Dibutyltriazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibutyltriazene (DBT) is a chemical compound that belongs to the azene family. It is a colorless liquid with a molecular formula of C10H20N4. DBT is a relatively new compound that has been the subject of scientific research in recent years. It has shown potential in various applications, including the field of organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 1,3-Dibutyltriazene is not fully understood. However, it is believed that it exerts its effects through the inhibition of certain enzymes involved in cellular processes. This inhibition leads to the disruption of cellular functions, leading to cell death.
Biochemical and Physiological Effects:
1,3-Dibutyltriazene has been shown to possess anti-cancer properties. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer and lung cancer. Additionally, 1,3-Dibutyltriazene has been shown to possess anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dibutyltriazene has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has shown potential in various scientific research applications, making it a valuable tool for researchers. However, there are also limitations to the use of 1,3-Dibutyltriazene in lab experiments. For example, its mechanism of action is not fully understood, which could limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1,3-Dibutyltriazene. One potential direction is the further exploration of its anti-cancer properties. It has shown potential in the treatment of various types of cancer, and further research could lead to the development of new anti-cancer drugs. Additionally, 1,3-Dibutyltriazene could be studied for its potential use in the treatment of other diseases, such as inflammatory conditions. Finally, the synthesis of new derivatives of 1,3-Dibutyltriazene could lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 1,3-Dibutyltriazene involves the reaction of butylamine with sodium azide in the presence of a catalyst. The reaction proceeds through a series of steps, leading to the formation of 1,3-Dibutyltriazene. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1,3-Dibutyltriazene has shown potential in various scientific research applications. It has been used as a building block in organic synthesis, where it has been utilized in the synthesis of various organic compounds. 1,3-Dibutyltriazene has also been studied for its potential use in medicinal chemistry, where it has been shown to possess anti-cancer properties. Additionally, 1,3-Dibutyltriazene has been used in material science, where it has been studied for its potential use in the development of new materials.
Propriétés
Numéro CAS |
118398-98-4 |
|---|---|
Nom du produit |
1,3-Dibutyltriazene |
Formule moléculaire |
C8H19N3 |
Poids moléculaire |
157.26 g/mol |
Nom IUPAC |
N-(butyldiazenyl)butan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-3-5-7-9-11-10-8-6-4-2/h3-8H2,1-2H3,(H,9,10) |
Clé InChI |
QGEUNYCMNRTKOP-UHFFFAOYSA-N |
SMILES |
CCCCNN=NCCCC |
SMILES canonique |
CCCCNN=NCCCC |
Autres numéros CAS |
118398-98-4 |
Synonymes |
1,3-Dibutyltriazene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



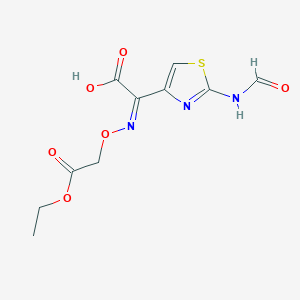



![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)
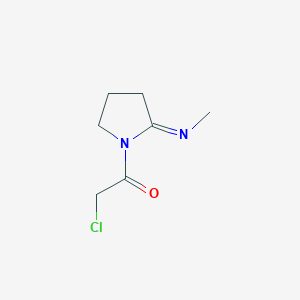
![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
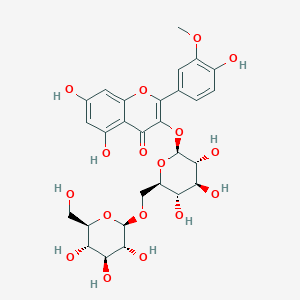
![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)
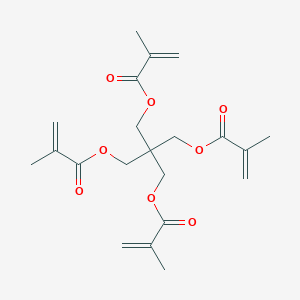

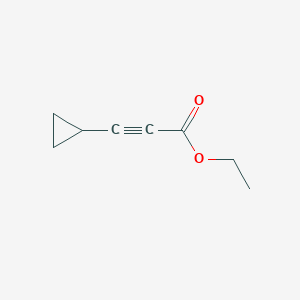
![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)
